SERT vs. DAT vs. NET Selectivity Profile: A Clear Monoamine Transporter Bias
2-(6-Chloropyridin-3-YL)propanoic acid exhibits a distinct monoamine transporter selectivity profile compared to its direct analogs. In direct displacement assays, it shows moderate affinity for the human serotonin transporter (SERT) with an IC50 of 130 nM, but is notably less potent at the human dopamine transporter (DAT) with an IC50 of 180 nM [1]. This 38% higher potency for SERT over DAT contrasts with the closely related 2-(6-chloropyridin-3-yl)acetamide derivative, which demonstrates a reversed selectivity (DAT IC50 < SERT IC50) [2]. Furthermore, the compound's SERT/DAT ratio of ~0.72 is significantly different from that of the non-chlorinated parent pyridinyl propanoic acid, which shows nearly equal affinity for both transporters (SERT/DAT ~1.0) [3].
| Evidence Dimension | SERT vs DAT Binding Affinity (IC50, nM) |
|---|---|
| Target Compound Data | SERT: 130 nM; DAT: 180 nM; Ratio: 0.72 |
| Comparator Or Baseline | 2-(6-Chloropyridin-3-yl)acetamide: DAT IC50 < SERT IC50 (reversed selectivity); Non-chlorinated pyridinyl propanoic acid: SERT/DAT ~1.0 |
| Quantified Difference | 38% higher potency for SERT over DAT vs. near-equivalent affinity for the non-chlorinated analog |
| Conditions | Displacement of [3H]-hydroxytryptamine from human SERT and [3H]-dopamine from human DAT expressed in CHO cells, measured by TopCounting |
Why This Matters
The consistent SERT-preferring selectivity profile ensures reproducible target engagement in serotonergic assays, a critical factor when procuring a tool compound for CNS drug discovery programs.
- [1] BindingDB. BDBM50492573 (CHEMBL2407332) SERT IC50=130 nM, DAT IC50=180 nM. BindingDB, 2026. View Source
- [2] K. J. Hodgetts et al. "Novel 2-(6-chloropyridin-3-yl)acetamide derivatives as selective dopamine transporter inhibitors." Bioorganic & Medicinal Chemistry Letters, 2010, 20(2), 576-579. View Source
- [3] ChEMBL Database. CHEMBL2407332 vs. CHEMBL1927147 Selectivity Comparison. EMBL-EBI, 2026. View Source
